Cas no 214629-32-0 (Thiophene-3-ol,4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-)

Thiophene-3-ol,4-aminotetrahydro-, 1,1-dioxide, (3S,4R)- structure
214629-32-0 structure
Product Name:Thiophene-3-ol,4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
CAS No:214629-32-0
MF:C4H9NO3S
MW:151.184159994125
CID:242932
PubChem ID:1380000
Update Time:2025-04-19

Thiophene-3-ol,4-aminotetrahydro-, 1,1-dioxide, (3S,4R)- Chemical and Physical Properties

Names and Identifiers

    • Thiophene-3-ol,4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
    • Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)- (9CI)
    • cis-4-Aminotetrahydro-3-thiopheneol 1,1-dioxide
    • cis-4-amino-tetra-hydrothiophen-3-ol 1,1-dioxide
    • 214629-32-0
    • E?-thiolane-1,1-dione
    • Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide, (3S,4R)-
    • DTXSID501195829
    • (3R,4S)-3-amino-4-hydroxy-1
    • Akos bbs-00004837
    • AKOS000269568
    • CS-0443431
    • Thiophene-3-ol,4-aminotetrahydro-,1,1-dioxide,(3S,4R)-(9ci)
    • (3R,4S)-3-amino-4-hydroxytetrahydrothiophene 1,1-dioxide
    • SCHEMBL16967080
    • 1254309-19-7
    • (3S,4R)-4-amino-1,1-dioxothiolan-3-ol
    • Inchi: 1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
    • InChI Key: REXPOWCRPFUCHS-IUYQGCFVSA-N
    • SMILES: S1(C[C@H]([C@H](C1)N)O)(=O)=O

Computed Properties

  • Exact Mass: 151.03
  • Monoisotopic Mass: 151.03
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 88.8Ų
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